

validation of olivine-spinel geothermometers in peridotites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivine*

Cat. No.: *B12688019*

[Get Quote](#)

An Objective Comparison of **Olivine**-Spinel Geothermometers in Peridotites for Researchers and Scientists

Introduction

Olivine-spinel geothermometry is a critical tool in the earth sciences for determining the equilibration temperatures of peridotites, rocks that constitute a major component of the Earth's upper mantle. The temperature at which these minerals last equilibrated provides valuable insights into the thermal state of the mantle, the processes of magma generation and migration, and the tectonic history of an area. These geothermometers are primarily based on the temperature-dependent exchange of cations, principally Fe^{2+} -Mg and Al, between coexisting **olivine** and spinel.

This guide provides a comparative analysis of the most commonly used **olivine**-spinel geothermometers, presenting supporting experimental data, detailed experimental protocols for mineral analysis, and a logical workflow for their validation and application. This information is intended to assist researchers in selecting the appropriate geothermometer for their specific research questions and in critically evaluating the results.

Comparison of Olivine-Spinel Geothermometers

The two main types of **olivine**-spinel geothermometers are based on the exchange of different elements:

- Fe-Mg Exchange Geothermometers: These are the most traditional and widely used thermometers. They are based on the temperature-dependent partitioning of iron and magnesium between **olivine** and spinel. A key advantage is the sensitivity of this exchange to temperature. However, a significant drawback is the relatively rapid diffusion of Fe and Mg, which can lead to re-equilibration during slow cooling (subsolidus exchange), potentially recording lower temperatures than peak metamorphic or magmatic conditions.[1][2]
- Al-in-**Olivine** (or Al-exchange) Geothermometers: These thermometers are based on the partitioning of aluminum between **olivine** and spinel. A primary advantage of this method is the slower diffusion of Al compared to Fe-Mg, making it potentially more robust in preserving high-temperature equilibrium.[1] However, the lower concentration of Al in **olivine** requires more precise analytical techniques.

Below is a summary of some key **olivine**-spinel geothermometer calibrations found in the literature.

Geothermometer Calibration	Exchange Reaction	Key Features & Limitations	Typical Application
Fabriès (1979)	Fe ²⁺ -Mg	<p>One of the earliest and most widely adopted calibrations. However, it is known to yield significantly lower temperatures for ultramafic rocks compared to pyroxene geothermometers, likely due to inconsistencies between natural and experimental calibration data.[1]</p>	Mantle peridotites, ultramafic complexes.
Ballhaus et al. (1991)	Fe ²⁺ -Mg	<p>This calibration is part of a larger study on an olivine-orthopyroxene-spinel oxybarometer. It provides a recalibration of the Fe-Mg exchange geothermometer.</p>	Mantle-derived peridotites, studies of oxygen fugacity.
Li et al. (1995)	Fe ²⁺ -Mg	<p>An improved calibration of the Fe-Mg exchange thermometer.</p>	Spinel peridotites. [1]
Wan et al. (2008), Coogan et al. (2014)	Al-exchange	<p>These calibrations are based on the partitioning of Al₂O₃ between olivine and spinel. They are considered less susceptible to</p>	Mantle xenoliths, abyssal peridotites.

resetting during cooling than Fe-Mg thermometers. The calibration range for spinel compositions (e.g., Cr#) is a key consideration.^[3]

Zhang et al. (2023)

Al-exchange

A recent calibration that extends the range of applicability to spinels with higher Cr# ($\text{Cr}/(\text{Cr}+\text{Al})$) compared to previous Al-in-olivine thermometers.^[3]

Peridotites with high-Cr# spinels.

Experimental Data and Performance Comparison

The validation of **olivine**-spinel geothermometers relies on comparing their temperature estimates with those from independent and experimentally calibrated geothermometers, such as the two-pyroxene thermometer. The following table summarizes findings from studies that have performed such comparisons.

Study / Rock Type	Olivine-Spinel Thermometer(s) Used	Comparison Thermometer(s)	Key Findings and Observations
Spinel Peridotites (Southwestern Oregon)	General Olivine-Spinel (Fe-Mg)	Eight Pyroxene Geothermometers	Differences in temperatures are attributed to both inherent differences between thermometers and, more significantly, to disequilibrium between spinel and pyroxenes. Fe ²⁺ -Mg exchange between olivine and spinel continued to temperatures as low as ~650°C.[4]
Mantle Xenoliths	Al ₂ O ₃ Geothermometer	Two-Pyroxene Geothermometer (Brey and Kohler, 1990)	Despite significant scatter, there is no systematic offset between the Al-in-olivine and two-pyroxene thermometers, even at temperatures below the experimental calibration range. This suggests a minor role of pressure on Al partitioning.[3][5]
Harzburgites (Luobusa ophiolite)	Mg-Fe Exchange	-	Mg-Fe closure temperatures between olivine and spinel are around 875 ± 13 °C, significantly lower

Chromitites and
Dunites (Finero
Massif)

Fe-Mg Exchange
(Ballhaus et al., 1991
calibration)

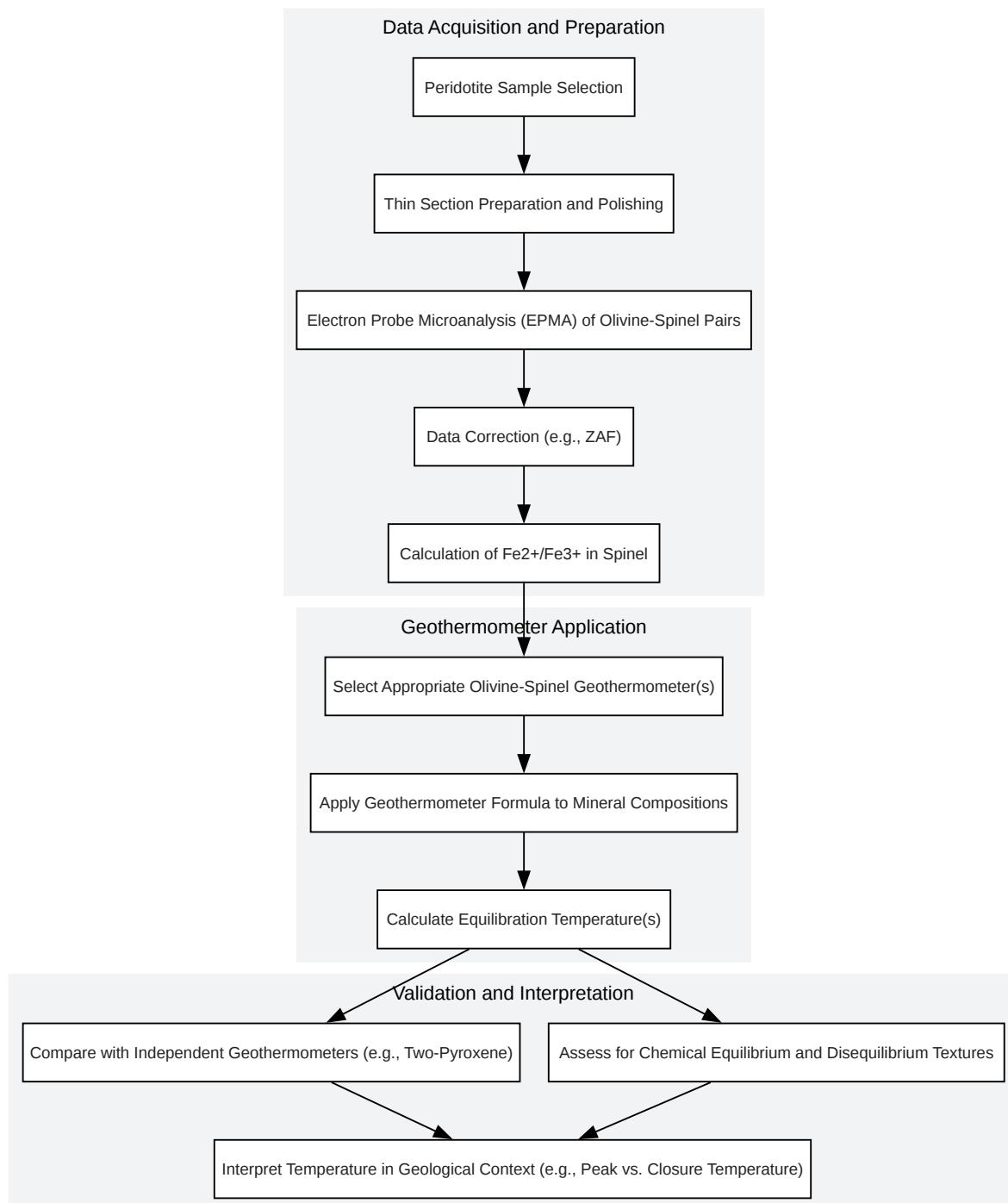
than typical melting
temperatures,
indicating rapid
diffusion and re-
equilibration during
subsolidus cooling.[\[1\]](#)

The olivine-spinel
system is the last to
"freeze" with
decreasing
temperatures,
recording the thermal
history down to \sim 650
°C. This is a lower
temperature than that
recorded by pyroxene-
based thermometers.
[\[2\]](#)

Experimental Protocols

Accurate application of **olivine**-spinel geothermometers is critically dependent on high-quality mineral chemical data. The standard analytical technique is electron probe microanalysis (EPMA).

Methodology for Electron Probe Microanalysis of Olivine and Spinel


- Sample Preparation:
 - Prepare standard petrographic thin sections (30 μ m thick) of the peridotite.
 - Polish the thin sections to a high quality (e.g., using diamond paste down to 1 μ m) to ensure a flat and smooth surface for analysis.
 - Carbon-coat the thin sections to make them conductive for electron beam analysis.

- Analytical Conditions (typical):
 - Instrument: Electron Probe Microanalyzer.
 - Accelerating Voltage: 15-20 kV.
 - Beam Current: 10-20 nA.
 - Beam Diameter: A focused beam (e.g., 1-2 μm) is typically used. For sensitive elements, a slightly broader beam may be employed to minimize sample damage.
- Element Analysis and Standards:
 - **Olivine**: Analyze for Si, Mg, Fe, Mn, and Ni.
 - Spinel: Analyze for Cr, Al, Mg, Fe, Ti, Mn, Zn, and Ni.
 - Standards: Use a combination of well-characterized natural minerals and synthetic oxides as standards (e.g., forsterite for Si and Mg, fayalite for Fe, chromite for Cr, etc.).
- Data Acquisition and Correction:
 - Select pairs of **olivine** and spinel grains that are in direct contact or in close proximity to ensure they represent an equilibrium assemblage.[\[4\]](#)
 - Acquire multiple data points on each mineral grain to check for chemical homogeneity and to obtain a representative average.
 - Apply a ZAF (atomic number, absorption, fluorescence) or similar correction procedure to the raw X-ray intensity data to obtain accurate weight percent oxides.[\[4\]](#)
- Calculation of Fe^{2+} and Fe^{3+} in Spinel:
 - The Fe measured by EPMA is total Fe ($\text{FeO}_{\text{total}}$). For Fe-Mg exchange geothermometers, the amounts of Fe^{2+} and Fe^{3+} in spinel must be calculated.
 - This is done based on spinel stoichiometry, assuming 3 cations for every 4 oxygen atoms. The charge balance is used to partition the total Fe into Fe^{2+} and Fe^{3+} . This calculation is

highly sensitive to the accuracy of the other cation measurements.

Logical Workflow for Validation and Application

The following diagram illustrates the logical workflow for the validation and application of **olivine-spinel** geothermometers.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the validation and application of **olivine**-spinel geothermometers.

Conclusion

The choice of an **olivine**-spinel geothermometer for peridotite studies requires careful consideration of the specific geological context and the potential for post-equilibration modification of mineral compositions. Fe-Mg exchange thermometers are sensitive but prone to resetting at lower temperatures, making them useful for constraining cooling histories. Al-in-**olivine** thermometers are generally more robust for determining peak metamorphic or magmatic temperatures due to the slower diffusion of Al. For all applications, the use of high-quality microanalytical data and a critical assessment of mineral equilibrium are paramount for obtaining meaningful geological interpretations. Comparing the results from different **olivine**-spinel calibrations and with other independent geothermometers is a crucial step in validating the obtained temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Olivine–Spinel Diffusivity Patterns in Chromitites and Dunites from the Finero Phlogopite-Peridotite (Ivrea-Verbano Zone, Southern Alps): Implications for the Thermal History of the Massif [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. earth.geology.yale.edu [earth.geology.yale.edu]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [validation of olivine-spinel geothermometers in peridotites]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12688019#validation-of-olivine-spinel-geothermometers-in-peridotites\]](https://www.benchchem.com/product/b12688019#validation-of-olivine-spinel-geothermometers-in-peridotites)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com